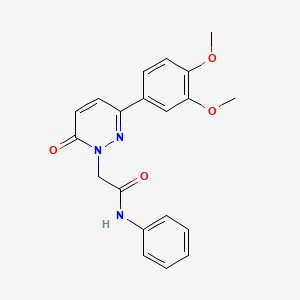![molecular formula C24H36N4O2 B6135802 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6135802.png)
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a spirocyclic framework and multiple functional groups, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions to form the spirocyclic structure.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Examples of similar compounds include other spirocyclic diazaspirodecane derivatives or molecules with imidazole and dimethoxyphenyl groups.
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane: can be compared with other spirocyclic compounds or those containing similar functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-5-22-25-18(2)20(26-22)15-28-13-11-24(17-28)10-7-12-27(16-24)14-19-8-6-9-21(29-3)23(19)30-4/h6,8-9H,5,7,10-17H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDURDDKUAGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B6135720.png)
![2-{1-(3-methylbutyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6135726.png)
![4a-Hydroxy-9,10-dimethoxy-1,2,3,4,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![2-hydroxy-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B6135751.png)
![1-[2-[[2-Methoxyethyl(methyl)amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6135753.png)
![N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide](/img/structure/B6135759.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE](/img/structure/B6135766.png)
![1,5-dioxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B6135773.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B6135777.png)
![6-(2-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6135782.png)

![(E)-3-(3,4-dihydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B6135790.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6135809.png)
